N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a benzothiazole-derived small molecule featuring a propanamide linker, a pyridin-2-ylmethyl group, and a phenyl substituent. Structural characterization likely employs FTIR, NMR, and HRMS, as seen in related compounds (e.g., 6c, 3g, GB22) . Pharmacological data specific to this compound are absent in the evidence, but its structural analogs demonstrate diverse bioactivities, including antidepressant, antitumor, and histone-binding properties .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-14-21-22(15-18(17)2)29-24(26-21)27(16-20-10-6-7-13-25-20)23(28)12-11-19-8-4-3-5-9-19/h3-10,13-15H,11-12,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFGKIYXLWTZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of activating agents such as TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, altering the activity of the target protein. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazole Derivatives
The compound belongs to a broader class of N-substituted benzothiazole acetamide/propanamide derivatives. Key structural variations among analogs include:
- Benzothiazole Substitution : The 5,6-dimethyl group distinguishes it from methylenedioxybenzothiazole derivatives (e.g., 3a-3k in ) and unsubstituted benzothiazoles (e.g., GB22 in ).
- Amide Linker: The propanamide chain (vs.
- N-Substituents: The pyridin-2-ylmethyl and phenyl groups differ from chlorobenzyl-piperazine (3g), dimethylaminoethyl-piperazine (3h), or thiazolidinedione (GB22) moieties, impacting solubility and receptor interactions .
Table 1: Structural Comparison of Key Benzothiazole Derivatives
Physicochemical and Pharmacokinetic Properties
ADME predictions for benzothiazole analogs () highlight trends:
- Lipophilicity (logP) : Compounds with pyridinyl groups (e.g., target compound) may exhibit lower logP than chlorobenzyl derivatives (3g: logP ~3.5), enhancing aqueous solubility .
- Bioavailability : Piperazine-containing derivatives (e.g., 3g, 3h) show moderate oral bioavailability (50–60%), while bulkier substituents (e.g., thiazolidinedione in GB23) may reduce absorption .
Table 2: Predicted ADME Parameters (QikProp 4.8)
| Compound | logP | H-Bond Donors | H-Bond Acceptors | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| 3g | 3.5 | 2 | 6 | 55 | |
| 6c | 2.8 | 2 | 4 | 65 | |
| GB22 | 4.1 | 2 | 7 | 40 | |
| Target* | ~3.0 | 1 | 6 | ~60 | N/A |
*Estimated based on structural analogs.
Pharmacological Activity
- Antidepressant Activity : Compound 3g (40 mg/kg) reduced immobility time in mouse tail-suspension tests, comparable to fluoxetine . The target compound’s pyridinyl group may enhance CNS penetration, but efficacy remains unverified.
- Antitumor Activity : Urea derivative 6c showed moderate activity, while methylated analog 6ca (C17H18N3OS+) exhibited improved stability and potency . The propanamide linker in the target compound could similarly optimize pharmacokinetics.
- Structural differences may limit this activity in the target compound.
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety , a phenyl group , and a pyridinylmethyl group , which contribute to its diverse biological activities. The IUPAC name is N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, and its molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require activating agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonic acid anhydride. These methods can enhance yields and reduce reaction times through techniques such as microwave irradiation .
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound were tested against several human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated a cytotoxic effect with IC50 values ranging from 6.26 to 20.46 μM in 2D assays compared to 3D assays .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzothiazole can inhibit the growth of various bacterial strains. The mechanism often involves interference with microbial DNA or cell wall synthesis .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Laboratory tests have demonstrated significant reductions in inflammatory markers when tested against standard models .
The biological activities of this compound are likely due to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in tumor progression and inflammation.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, particularly within the minor groove, which could inhibit replication and transcription processes .
- Receptor Modulation : It may modulate receptor activity related to pain and inflammation through interactions with G protein-coupled receptors .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
| Study | Compound Tested | Cell Line | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| 1 | Benzothiazole Derivative A | A549 | 6.26 ± 0.33 | Antitumor |
| 2 | Benzothiazole Derivative B | HCC827 | 20.46 ± 8.63 | Antitumor |
| 3 | Benzothiazole Derivative C | NCI-H358 | 16.00 ± 9.38 | Antitumor |
| 4 | Benzothiazole Derivative D | Various Bacteria | - | Antimicrobial |
Q & A
Q. What are the optimized synthetic routes for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, and how are reaction conditions controlled to maximize yield?
Synthesis typically involves multi-step organic reactions, including condensation, amide coupling, and functional group modifications. Key steps include:
- Amide bond formation : Reacting a thiazole-2-amine derivative with a substituted propanoyl chloride under inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Solvent selection : Polar aprotic solvents like DMF or THF are used to enhance reactivity while minimizing side reactions.
- Temperature control : Reactions are often conducted at 0–5°C during acyl chloride addition to avoid thermal degradation .
Critical parameters include reaction time (6–12 hours), stoichiometric ratios (1:1.2 for amine:acyl chloride), and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., dimethyl groups on the benzothiazole ring) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] ion for CHNOS) .
- Infrared Spectroscopy (IR) : Detects functional groups like amide C=O stretches (~1650 cm) and aromatic C-H vibrations .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and stability under storage conditions (e.g., room temperature vs. 4°C) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : The amide bond is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes under strong acidic (pH < 2) or alkaline (pH > 10) conditions. Buffered solutions are recommended for biological assays .
- Thermal stability : Decomposition occurs above 150°C, necessitating storage at –20°C for long-term preservation. Kinetic studies show negligible degradation at 25°C over 30 days .
Q. What common chemical reactions (e.g., oxidation, reduction) can this compound undergo, and what reagents are used?
- Oxidation : Potassium permanganate (KMnO) in acidic medium modifies the thiazole sulfur or pyridine nitrogen, but over-oxidation must be avoided by limiting reaction time (<2 hours) .
- Reduction : Sodium borohydride (NaBH) selectively reduces carbonyl groups, while lithium aluminum hydride (LiAlH) is avoided due to excessive reactivity with aromatic rings .
Advanced Research Questions
Q. What computational and experimental methods are used to investigate its mechanism of action, such as interactions with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to enzymes (e.g., kinases) by simulating interactions with the thiazole and pyridine moieties. Key residues (e.g., catalytic lysine) form hydrogen bonds with the amide group .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K values) to purified proteins like SYK kinase, with reported IC values in the nanomolar range .
Q. How does this compound induce apoptosis in cancer cells, and what pathways are implicated?
- Mitochondrial pathway : Upregulates pro-apoptotic Bax/Bcl-2 ratios, detected via flow cytometry and Western blotting.
- Caspase activation : Caspase-3/7 activity assays (e.g., fluorogenic substrates) confirm pathway engagement. Dose-dependent effects (1–10 µM) are observed in leukemia cell lines .
Q. How can researchers resolve contradictions in reported reaction conditions (e.g., oxidation protocols)?
- Case study : uses KMnO in HSO for sulfur oxidation, while employs milder conditions (acetic acid) to preserve the pyridine ring. Resolution involves:
- Substituent analysis : Electron-withdrawing groups (e.g., pyridine) increase sulfur’s oxidation susceptibility, requiring shorter reaction times.
- By-product monitoring : HPLC tracks intermediates to optimize conditions .
Q. What role do DFT calculations play in understanding its electronic structure and reactivity?
Density Functional Theory (DFT) predicts:
- Electrophilic sites : The thiazole sulfur and pyridine nitrogen have high Fukui indices, making them reactive toward nucleophiles.
- Reaction mechanisms : Transition states for amide hydrolysis are modeled using B3LYP/6-31G(d) basis sets, guiding synthetic modifications .
Q. How is HPLC coupled with mass spectrometry used to analyze degradation products during stability studies?
- HPLC-MS workflow : Degradants are separated using a C18 column (gradient: 10–90% acetonitrile in water) and identified via fragmentation patterns (e.g., m/z corresponding to hydrolyzed amide) .
Q. How does structural modification (e.g., halogenation) alter bioactivity compared to analogs?
- Comparative table :
| Analog Substituent | Bioactivity (IC) | Key Feature |
|---|---|---|
| 5,6-dimethyl (target) | 0.8 µM (SYK kinase) | Enhanced hydrophobic binding |
| 5-chloro-4-methyl () | 1.5 µM | Increased electrophilicity |
| 6-ethoxy () | 2.3 µM | Steric hindrance reduces potency |
Halogenation improves target engagement but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
